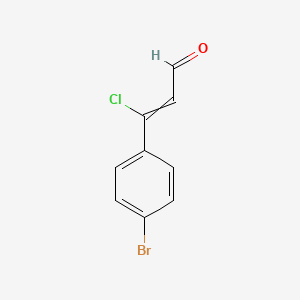

3-(4-Bromophenyl)-3-chloropropenal

Description

3-(4-Bromophenyl)-3-chloropropenal is an α,β-unsaturated aldehyde featuring a bromine atom at the para position of the phenyl ring and a chlorine atom at the β-position relative to the aldehyde group.

Properties

IUPAC Name |

3-(4-bromophenyl)-3-chloroprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEIVZSKOZFHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285519 | |

| Record name | 3-(4-Bromophenyl)-3-chloro-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14063-78-6 | |

| Record name | 3-(4-Bromophenyl)-3-chloro-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14063-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-3-chloro-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo.-β.-chlorocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-ene-1-one (JA1) and (E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-ene-1-one (JA2)

Structural Features : These α,β-unsaturated ketones (chalcones) share the 4-bromophenyl group but differ in the position of the chlorine substituent (2- vs. 3-chlorophenyl) .

Physical Properties :

- JA1 : Molecular weight = 321.96 g/mol, melting point (mp) = 197.68°C, solubility in chloroform, synthesis yield = 74.5% .

- Reactivity: The ketone group in JA1/JA2 reduces electrophilicity compared to the aldehyde in 3-(4-Bromophenyl)-3-chloropropenal, likely affecting nucleophilic addition reactions.

2-[3-(4-Bromophenyl)propan-3-one]-5-aryl-1,3,4-oxadiazoles

Structural Features: These compounds incorporate a 3-(4-bromophenyl)propan-3-one moiety linked to 1,3,4-oxadiazole rings with varying aryl groups (e.g., 4-chlorophenyl, 3,4-dimethoxyphenyl) . Bioactivity: Exhibited anti-inflammatory activity (59.5–61.9% inhibition of LPS-induced NO generation), comparable to indomethacin (64.3%) at 20 mg/kg . Comparison: The oxadiazole ring enhances structural rigidity and may improve pharmacokinetic properties relative to the aldehyde analog, which lacks such heterocyclic systems.

3-(4-Bromophenyl)propanoyl Chloride

Structural Features : An acyl chloride derivative with a 4-bromophenyl group and a reactive chloride at the carbonyl position .

Physical Properties : Molecular weight = 247.516 g/mol, distinct from the aldehyde analog due to the acyl chloride functional group .

Reactivity : Acyl chlorides are highly reactive in nucleophilic acyl substitution reactions, whereas aldehydes participate in condensation or oxidation reactions.

1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea

Structural Features: Combines a 4-bromophenyl group with a thiourea moiety and a 3-chloropropanoyl chain . Synthesis: Synthesized via refluxing 4-bromoaniline with 3-chloropropanoylisothiocyanate in acetone, yielding 79% crystalline product . Crystal Packing: Exhibits intramolecular hydrogen bonds (N–H⋯O, C–H⋯S) and intermolecular interactions forming 1D chains, influencing solubility and stability .

Data Table: Comparative Analysis of Key Compounds

*Hypothetical data inferred from structural analogs.

Key Research Findings

- Substituent Position Effects : Chlorine placement (ortho vs. meta) in chalcones (JA1/JA2) alters molecular planarity and intermolecular interactions, impacting melting points and solubility .

- Bioactivity : Oxadiazole derivatives demonstrate that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance anti-inflammatory activity compared to electron-donating groups (3,4-dimethoxyphenyl) .

- Synthetic Efficiency : Thiourea derivatives achieve high yields (79%) under mild reflux conditions, suggesting scalable synthetic routes for halogenated analogs .

- Functional Group Influence: Aldehydes (propenals) are more electrophilic than ketones (propenones) or acyl chlorides, favoring reactions like aldol condensations or Schiff base formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.